tert-Butyl 7-nitro-1H-indazole-1-carboxylate
Overview
Description
tert-Butyl 7-nitro-1H-indazole-1-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds that have gained significant attention due to their diverse biological activities and potential therapeutic applications . The compound features a tert-butyl ester group, a nitro group at the 7-position, and an indazole core, making it a valuable molecule for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-nitro-1H-indazole-1-carboxylate typically involves the nitration of an indazole precursor followed by esterification. One common method includes the nitration of 1H-indazole-1-carboxylate using nitric acid and sulfuric acid to introduce the nitro group at the 7-position . The resulting 7-nitro-1H-indazole-1-carboxylate is then esterified with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing byproducts. Continuous flow reactors and automated systems are often employed to ensure consistent production and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-nitro-1H-indazole-1-carboxylate undergoes various chemical reactions, including:
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Ester Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 7-amino-1H-indazole-1-carboxylate.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Ester Hydrolysis: 7-nitro-1H-indazole-1-carboxylic acid.
Scientific Research Applications
tert-Butyl 7-nitro-1H-indazole-1-carboxylate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 7-nitro-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components . Additionally, the indazole core can bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
7-Nitroindazole: A closely related compound with similar biological activities but lacks the tert-butyl ester group.
1H-Indazole-1-carboxylate: The parent compound without the nitro group, used as a precursor in the synthesis.
tert-Butyl 1H-indazole-1-carboxylate: Similar structure but without the nitro group, used in different synthetic applications.
Uniqueness
tert-Butyl 7-nitro-1H-indazole-1-carboxylate is unique due to the presence of both the nitro group and the tert-butyl ester group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various research and industrial applications .
Biological Activity
Introduction
Tert-butyl 7-nitro-1H-indazole-1-carboxylate is a compound belonging to the indazole family, known for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications in medicinal chemistry and materials science.
Chemical Structure and Properties
The compound features a tert-butyl ester group at the 1-position and a nitro group at the 7-position of the indazole ring. This unique structure contributes to its lipophilicity and reactivity, influencing its biological interactions.
Table 1: Structural Characteristics
Property | Description |
---|---|
Molecular Formula | C₁₁H₁₄N₂O₃ |
Molecular Weight | 218.24 g/mol |
Functional Groups | Nitro (–NO₂), Ester (–COOR) |
Solubility | Soluble in organic solvents |
Target Interactions
This compound interacts with various biological targets, including enzymes and receptors. The nitro group can undergo bioreduction, forming reactive intermediates that can modulate cellular pathways.
Biochemical Pathways
Indazole derivatives are known to influence multiple biochemical pathways, including:
- Enzyme Inhibition: The compound may inhibit specific enzymes, impacting metabolic processes.
- Receptor Modulation: It can interact with receptors involved in signaling pathways, potentially altering cellular responses.
Table 2: Biological Activities
Activity Type | Description |
---|---|
Antiviral | Potential to inhibit viral replication |
Anti-inflammatory | Modulates inflammatory pathways |
Anticancer | Induces apoptosis in cancer cells |
Antioxidant | Reduces oxidative stress |
Antimicrobial | Exhibits activity against bacteria and fungi |
Case Studies
- Anticancer Activity: A study demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
- Anti-inflammatory Effects: Research indicated that the compound significantly reduced pro-inflammatory cytokines in vitro. This suggests a mechanism where it may inhibit NF-kB signaling pathways, which are crucial in inflammation .
- Antimicrobial Properties: In vitro studies showed that this compound displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential utility in treating infections .
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with moderate metabolic stability. Further studies are required to fully elucidate its pharmacokinetic profile.
Applications in Medicinal Chemistry
This compound serves as a valuable building block in the synthesis of more complex indazole derivatives with potential therapeutic applications. Its structural modifications can lead to compounds with enhanced biological activities.
Table 3: Synthetic Applications
Application | Description |
---|---|
Medicinal Chemistry | Synthesis of novel drugs |
Materials Science | Development of functional materials |
Biological Studies | Investigating enzyme interactions |
Properties
IUPAC Name |
tert-butyl 7-nitroindazole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-12(2,3)19-11(16)14-10-8(7-13-14)5-4-6-9(10)15(17)18/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUMSIADDMSXLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC=C2[N+](=O)[O-])C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10575618 | |
Record name | tert-Butyl 7-nitro-1H-indazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10575618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173459-52-4 | |
Record name | tert-Butyl 7-nitro-1H-indazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10575618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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